Tobramycin Demonstrates 2-Fold Superior Anti-Pseudomonal Potency Compared to Gentamicin (MIC90: 4 mg/L vs. 8 mg/L)
Tobramycin exhibits significantly greater intrinsic activity against *Pseudomonas aeruginosa* than gentamicin, with a MIC90 of 4 mg/L compared to 8 mg/L for gentamicin, representing a 2-fold potency advantage [1]. Notably, complete cross-resistance was observed between the two agents in this study population [1]. Netilmicin showed only moderate activity with a MIC90 of 16 mg/L, while amikacin demonstrated a MIC90 of 12 mg/L [1]. This potency differential is clinically meaningful, as contemporary CLSI susceptibility breakpoints have been adjusted downward for tobramycin while gentamicin breakpoints were removed entirely for *P. aeruginosa* due to inadequate PK/PD target attainment [2].
| Evidence Dimension | Antibacterial potency (MIC90) against *Pseudomonas aeruginosa* clinical isolates |
|---|---|
| Target Compound Data | 4 mg/L |
| Comparator Or Baseline | Gentamicin: 8 mg/L; Amikacin: 12 mg/L; Netilmicin: 16 mg/L |
| Quantified Difference | Tobramycin MIC90 is 50% lower (2-fold more potent) than gentamicin; 67% lower than netilmicin |
| Conditions | Broth microdilution susceptibility testing of clinical *P. aeruginosa* isolates |
Why This Matters
For *P. aeruginosa*-targeted research or therapy, tobramycin's 2-fold potency advantage over gentamicin at equivalent dosing translates to higher probability of PK/PD target attainment and may reduce selection pressure for resistance.
- [1] Watanakunakorn C. In-vitro susceptibility of *Pseudomonas aeruginosa* to old and new β-lactam antibiotics and aminoglycosides. J Antimicrob Chemother. 1990;25(5):743-748. View Source
- [2] Gallagher JC. The Aminoglycoside Hustle: What's Now and Next in Gram-Negative Infections. Contagion Live. 2026. View Source
